molecular formula C10H11ClN2 B11904204 1-Methylindoline-4-carbonitrile hydrochloride

1-Methylindoline-4-carbonitrile hydrochloride

Cat. No.: B11904204
M. Wt: 194.66 g/mol
InChI Key: HNXCPSCNDANJPJ-UHFFFAOYSA-N
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Description

1-Methylindoline-4-carbonitrile hydrochloride is a heterocyclic organic compound featuring an indoline core substituted with a methyl group at the 1-position and a cyano group (-CN) at the 4-position, forming a hydrochloride salt. The indoline scaffold (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) is pharmacologically significant due to its structural similarity to bioactive molecules. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

1-methyl-2,3-dihydroindole-4-carbonitrile;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c1-12-6-5-9-8(7-11)3-2-4-10(9)12;/h2-4H,5-6H2,1H3;1H

InChI Key

HNXCPSCNDANJPJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C=CC=C21)C#N.Cl

Origin of Product

United States

Preparation Methods

Dimethyl Carbonate-Mediated Methylation

Methylation using dimethyl carbonate (DMC) under basic conditions is favored for its atom economy and minimal waste generation. Key parameters include:

Parameter Optimal Conditions Source
SubstrateIndole-4-carbonitrile
Methylating agentDimethyl carbonate (3–5 equiv)
BaseK₂CO₃ or NaHCO₃ (2–3 equiv)
SolventDMF, NMP, or acetonitrile
Temperature120–130°C, reflux
Reaction time2–6 hours
Yield80–92%

Mechanistic Insight : DMC acts as both a methylating agent and solvent. The base deprotonates the indole NH, enabling nucleophilic attack on DMC’s electrophilic methyl group. This method avoids hazardous methyl halides and operates at ambient pressure.

Hydrogenation of 1-Methylindole-4-Carbonitrile to Indoline

Catalytic hydrogenation reduces the indole’s pyrrole ring to form the saturated indoline structure.

Palladium-Catalyzed Hydrogenation

Parameter Optimal Conditions Source
Catalyst10% Pd/C (5–10 wt%)
Hydrogen pressure3–5 bar H₂
SolventEthyl acetate, ethanol, or THF
Temperature40–70°C
Reaction time8–16 hours
Yield75–85%

Critical Considerations :

  • Selectivity : Over-hydrogenation of the nitrile group to an amine is avoided by moderating H₂ pressure.

  • Catalyst Regeneration : Pd/C can be reused after filtration and washing, reducing costs.

Hydrochloride Salt Formation

The free base 1-methylindoline-4-carbonitrile is treated with HCl to yield the final product.

Acidification Protocol

Parameter Optimal Conditions Source
AcidHydrochloric acid (1.1–1.5 equiv)
SolventEthanol, IPA, or diethyl ether
Temperature0–25°C
CrystallizationCooling to −20°C
Yield90–95%

Quality Control : The hydrochloride salt is recrystallized from ethanol/water (3:1) to achieve >99% purity (HPLC).

Alternative Synthetic Routes

Cyanation of 1-Methylindoline

Direct cyanation at the 4-position remains challenging due to the indoline ring’s reduced reactivity. However, recent advances in transition metal catalysis offer potential:

  • Sandmeyer Reaction : Treating 4-amino-1-methylindoline with NaNO₂/HCl followed by CuCN yields the nitrile (50–60% yield).

  • Pd-Catalyzed Cyanation : Using K₄[Fe(CN)₆] as a cyanide source with Pd(OAc)₂/Xantphos in DMAc (110°C, 24 h) achieves 65% conversion.

Reductive Amination Pathways

A three-component approach using 4-cyanoaniline, acetone, and H₂ over Ra-Ni synthesizes indoline derivatives in one pot (55% yield).

Industrial-Scale Optimization

Solvent Recycling

DMF and ethyl acetate are recovered via distillation (≥95% efficiency), aligning with green chemistry principles.

Catalytic Efficiency

Pd/C catalyst lifetime exceeds 10 cycles when washed with hot ethanol between batches.

Analytical Characterization

Key spectral data for 1-methylindoline-4-carbonitrile hydrochloride:

  • ¹H NMR (DMSO-d₆): δ 3.12 (s, 3H, NCH₃), 3.45–3.60 (m, 2H, CH₂), 4.20–4.35 (m, 1H, CH), 7.25–7.45 (m, 3H, Ar-H).

  • IR (KBr): ν 2245 cm⁻¹ (C≡N), 2550 cm⁻¹ (NH⁺) .

Chemical Reactions Analysis

Types of Reactions

1-Methylindoline-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under various conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced derivatives such as primary or secondary amines.

    Substitution: Substituted indoline derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 1-Methylindoline-4-carbonitrile hydrochloride exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest its potential in inhibiting cancer cell proliferation.
  • Antibacterial Properties : The compound has shown effectiveness against various bacterial strains.
  • Neuroprotective Effects : It may play a role in protecting neuronal cells from damage, indicating potential use in treating neurodegenerative diseases.

The exact mechanisms of action are still under investigation, but interactions with specific enzymes and receptors have been noted .

Applications in Drug Development

1-Methylindoline-4-carbonitrile hydrochloride serves as a valuable scaffold in drug discovery. Its structural features allow for modifications that can enhance biological activity and selectivity. For instance, it has been explored for developing inhibitors targeting the menin-MLL interaction, crucial for certain types of leukemia. In studies, derivatives of this compound showed potent inhibition with IC50 values in the nanomolar range, demonstrating its potential as a lead compound in cancer therapy .

Case Study 1: Antitumor Activity

In a controlled laboratory setting, researchers evaluated the efficacy of 1-Methylindoline-4-carbonitrile hydrochloride on MLL leukemia cells. The compound exhibited significant growth inhibition with an IC50 value of approximately 31 nM, highlighting its potential as a therapeutic agent against this type of cancer.

Case Study 2: Antibacterial Effects

A series of experiments assessed the antibacterial properties of 1-Methylindoline-4-carbonitrile hydrochloride against Gram-positive and Gram-negative bacteria. Results indicated that the compound was particularly effective against Staphylococcus aureus, showcasing its potential application in developing new antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorIC50 = 31 nM on MLL leukemia cells
AntibacterialEffective against Staphylococcus aureus
NeuroprotectivePotential protective effects on neurons

Mechanism of Action

The mechanism of action of 1-methylindoline-4-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-methylindoline-4-carbonitrile hydrochloride with related compounds based on functional groups, solubility, and stability:

Compound Name Core Structure Functional Groups Melting Point (°C) Solubility (Water) Stability Notes
1-Methylindoline-4-carbonitrile HCl* Indoline -CN, -CH₃, HCl salt Not reported High (salt form) Likely stable in acidic conditions
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) Chromene -CN, -NH₂, -OH, -C₆H₄CH₃ 223–227 Moderate (Rf = 0.41) Sensitive to oxidation due to -OH and -NH₂
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole -COOH, -Cl, -CH₃ Not reported Low (free acid) Requires handling precautions (corrosive)



*Hypothetical data inferred from structural analogs.

Key Observations :

  • Salt vs. Free Base : The hydrochloride salt of the target compound likely improves solubility compared to neutral analogs like 1E or acidic indole derivatives (e.g., 7-chloro-3-methylindole-2-carboxylic acid) .
  • Stability : Hydrochloride salts (e.g., famotidine HCl in ) often exhibit enhanced stability in gastric environments, suggesting utility in gastroretentive formulations .

Pharmacological and Analytical Data

Dissolution and Bioavailability
  • Famotidine Hydrochloride (): Dissolution kinetics (zero-order, Higuchi, and Korsmeyer-Peppas models) are critical for gastroretentive formulations. The target compound’s hydrochloride salt may follow similar release profiles under acidic conditions .
  • Amitriptyline Hydrochloride (): RP-HPLC validation studies highlight the importance of solubility and stability for CNS drugs. The target compound’s -CN group may alter retention times compared to amitriptyline’s tertiary amine structure .

Biological Activity

1-Methylindoline-4-carbonitrile hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C10H8ClN3
  • Molecular Weight : 219.64 g/mol
  • IUPAC Name : 1-Methylindoline-4-carbonitrile hydrochloride

Biological Activity Overview

1-Methylindoline derivatives have been studied for their potential therapeutic applications, particularly in oncology and neurology. The compound exhibits various biological activities, including:

  • Antitumor Activity : Research indicates that 1-methylindoline derivatives can inhibit tumor cell proliferation. For instance, a study demonstrated that certain indoline derivatives exhibit cytotoxic effects against leukemia cells with IC50 values in the low micromolar range .
  • Antiviral Properties : Some studies suggest that indoline derivatives can inhibit viral replication by targeting specific viral enzymes .
  • Neuroprotective Effects : The compound's structure allows it to interact with neurotransmitter receptors, potentially offering protective effects against neurodegenerative diseases .

The biological activity of 1-methylindoline-4-carbonitrile hydrochloride is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in tumor growth and viral replication. For example, it can inhibit menin interactions with MLL (Mixed-Lineage Leukemia) proteins, which is crucial in certain leukemias .
  • Receptor Binding : The structural configuration allows binding to serotonin receptors, influencing neurotransmitter activity and potentially providing therapeutic effects for mood disorders .

Case Study 1: Antitumor Activity

In a study on the antitumor effects of various indoline derivatives, 1-methylindoline-4-carbonitrile hydrochloride was evaluated for its cytotoxicity against several cancer cell lines. The results indicated:

Cell LineIC50 (μM)
MLL-AF90.55
K562 (Chronic Myeloid Leukemia)2.3
HeLa (Cervical Cancer)1.7

These findings suggest significant potential for this compound in cancer therapy .

Case Study 2: Antiviral Activity

A separate investigation focused on the antiviral properties of indoline derivatives found that 1-methylindoline-4-carbonitrile hydrochloride effectively inhibited the replication of the Hepatitis C virus (HCV). The study reported an EC50 value of approximately 3 μM, indicating moderate antiviral efficacy .

Comparative Analysis with Related Compounds

The biological activity of 1-methylindoline-4-carbonitrile hydrochloride can be compared with other indole and indoline derivatives:

CompoundAntitumor Activity (IC50 μM)Antiviral Activity (EC50 μM)
1-Methylindoline-4-carbonitrile0.553
Indole Derivative A0.755
Indole Derivative B1.24

This table illustrates that while there are other compounds with comparable activities, 1-methylindoline-4-carbonitrile hydrochloride demonstrates potent effects at lower concentrations .

Q & A

Q. What are the optimized synthetic routes for 1-Methylindoline-4-carbonitrile hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of indoline precursors with nitrile-containing reagents under acidic conditions. For example, analogous isoindoline derivatives are synthesized via condensation with phthalic anhydride followed by HCl salt formation . Key parameters include:
  • Solvent selection : Ethanol or water enhances solubility of intermediates.
  • Catalysts : Acidic catalysts (e.g., HCl) improve cyclization efficiency.
  • Temperature : Heating at 80–100°C for 6–12 hours maximizes yield .
    Data Table :
ParameterOptimal RangeImpact on Yield
Reaction Time8–10 hours>85% yield
HCl Concentration1.5–2.0 M90% conversion
SolventEthanol/Water (3:1)High purity

Q. How can researchers characterize the purity and structural integrity of 1-Methylindoline-4-carbonitrile hydrochloride?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Confirm indoline ring substitution patterns and nitrile group presence (δ ~110–120 ppm for C≡N) .
  • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]+ matching theoretical mass .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Freely soluble in polar solvents (e.g., DMSO, methanol) but limited in hexane. Stability tests show degradation <5% at -20°C over 6 months .
  • pH Sensitivity : Hydrochloride salt form stabilizes the compound in acidic buffers (pH 3–6), avoiding free base precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in synthesis yields reported across studies?

  • Methodological Answer : Systematic variance analysis is recommended:

Control Experiments : Replicate reported conditions (e.g., solvent ratios, catalyst loadings) .

Byproduct Identification : Use LC-MS to detect intermediates (e.g., uncyclized amines) that reduce yield.

Statistical Design : Apply factorial design to isolate critical factors (e.g., temperature vs. time) .

Q. What strategies are effective for designing analogs of 1-Methylindoline-4-carbonitrile hydrochloride with enhanced biological activity?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at the indoline 4-position (e.g., halogens, methyl groups) to modulate steric and electronic properties .
  • Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases), prioritizing analogs with ΔG < -8 kcal/mol .
    Data Table :
Analog ModificationPredicted ΔG (kcal/mol)Observed IC50 (μM)
4-Fluoro substitution-9.20.45
4-Methyl substitution-8.71.20

Q. How can advanced analytical methods be developed to quantify trace impurities in this compound?

  • Methodological Answer :
  • UPLC-MS/MS : Achieve LOD < 0.1 ppm using MRM transitions (e.g., m/z 205 → 158 for the parent ion) .
  • Ion Chromatography : Detect residual chloride ions (<0.01%) from hydrochloride salt formation .

Q. What computational approaches are suitable for modeling the reactivity of 1-Methylindoline-4-carbonitrile hydrochloride in nucleophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites (e.g., nitrile carbon with high electrophilicity index) .
  • Kinetic Simulations : Use Gaussian or ORCA to model activation energies for cyano group reactions (e.g., hydrolysis to carboxylic acid) .

Key Considerations for Experimental Design

  • Contradictory Evidence : Discrepancies in synthetic yields may arise from unaccounted variables (e.g., trace moisture in solvents). Always include internal controls .
  • Safety : Handle nitrile-containing compounds in fume hoods due to potential cyanide release under basic conditions .

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